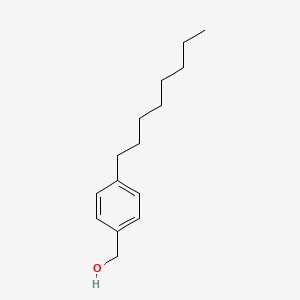

(4-辛基苯基)甲醇

货号 B2716925

CAS 编号:

40016-25-9

分子量: 220.356

InChI 键: BDMUFYDWKAAASP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

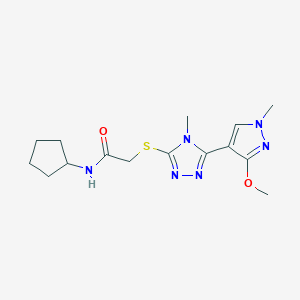

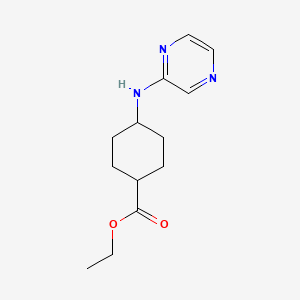

“(4-Octylphenyl)methanol” is a chemical compound with the molecular formula C15H24O . It belongs to the class of alkylphenolpolyethoxylates, which are commonly used as non-ionic surfactants in a variety of commercial and industrial applications .

Molecular Structure Analysis

The molecular structure of “(4-Octylphenyl)methanol” consists of 15 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The average mass is 220.350 Da and the monoisotopic mass is 220.182709 Da .科学研究应用

生物和合成膜中的脂质动力学

- 应用:与(4-辛基苯基)甲醇相关的化合物甲醇在研究生物和合成膜中的脂质动力学方面具有重要意义。甲醇作为增溶剂影响膜中的脂质扰动,这对于理解细胞存活和蛋白质重组具有影响 (Nguyen 等人,2019 年)。

金属氧化物催化剂的表面位点

- 应用:甲醇已被用作研究金属氧化物催化剂表面位点的分子。该应用对于理解氧化铈纳米晶体上表面位点的性质具有重要意义,这对于催化和材料化学至关重要 (Wu 等人,2012 年)。

多功能硫醇保护基

- 应用:三(4-叠氮苯基)甲醇,(4-辛基苯基)甲醇的衍生物,在类肽合成中用作多功能硫醇保护基。这种新型化合物可以在温和条件下裂解,并在材料化学中具有潜在应用 (Qiu 等人,2023 年)。

甲醇作为化学结构单元

- 应用:与(4-辛基苯基)甲醇密切相关的甲醇是生产复杂化学结构和清洁燃料的关键结构单元。它从 CO2 的转化可以减少 CO2 排放,并且在制氢和储氢中发挥着重要作用 (Dalena 等人,2018 年)。

生物柴油和生物润滑剂合成

- 应用:在生物柴油和生物润滑剂的合成中,使用甲醇等醇至关重要。这证明了甲醇在可持续能源解决方案中的作用 (Bokade & Yadav,2007 年)。

化学合成中的直接 C-C 偶联

- 应用:甲醇参与与三烯丙基的直接 C-C 偶联,这一过程在精细化学合成中具有重要意义。这表明了甲醇在可再生化学原料开发中的潜力 (Moran 等人,2011 年)。

有机化学中的改进合成

- 应用:与(4-辛基苯基)甲醇相关的化合物,例如 (4-乙烯基苯基)二苯甲醇,用于固相有机合成的材料合成,展示了其在高级有机化学中的用途 (Manzotti 等人,2000 年)。

胺的 N-甲基化和转移氢化

- 应用:甲醇在胺的 N-甲基化和硝基芳烃的转移氢化中的利用突出了其在有机合成和药物应用中的多功能性 (Sarki 等人,2021 年)。

安全和危害

属性

IUPAC Name |

(4-octylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMUFYDWKAAASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Octylphenyl)methanol | |

Synthesis routes and methods

Procedure details

A mixture of 16.2 g (68 mMols) of 4-octylbenzyl chloride, 41,8 g (0.43 mols) of potassium acetate and 200 ml of glacial acetic acid was heated for 20 h to 130° C. After cooling, the mixture was poured into approximately 1 liter of water and the aqueous phase was extracted with tert.-butyl methyl ether. The organic phase was washed twice with water, repeatedly with potassium hydrogen carbonate solution (2N) and then with saturated sodium chloride solution. After the solvent had been distilled off, the residue was taken up in 160 ml of 1,2-dimethoxyethane and, after the addition of 64 g of sodium hydroxide in 130 ml of water, the solution was heated for 45 h to boiling point. After the solvent had been distilled off, the residue was extracted with tert.-butyl methyl ether, the ether phase was washed with water, the solvent was distilled off, the residue was taken up in petroleum ether and the solution was reconcentrated by evaporation after treatment with active carbon and fuller's earth. Fractionation under reduced pressure produced 8 g (54% of theoretical) of 4-octylbenzyl alcohol boiling at 128° C./0.11 mbar and having a refractive index n of 1.5033.

Citations

For This Compound

6

Citations

We report here the synthesis and characterization of stepladder and ladder poly(p-phenylene-alt-anthrylene)s (SLPPPA and LPPPA respectively) containing 9,10-anthrylene building …

Number of citations: 46

pubs.acs.org

The design, synthesis, and evaluation of the potency of new isoform-selective inhibitors of sphingosine kinases 1 and 2 (SK1 and SK2), the enzyme that catalyzes the phosphorylation of …

Number of citations: 48

pubs.acs.org

Understanding the catalytic function and substrate specificity of cytosolic sulfotransferases (SULTs) involved in drug metabolism is essential for predicting the metabolic outcomes of …

Number of citations: 12

www.sciencedirect.com

A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …

Number of citations: 11

pubs.acs.org

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step. …

Number of citations: 3

pubs.acs.org

This thesis details the author’s contributions to the emerging field of electrophile cross-couplings. This new field is related to the well-established field of conventional cross-coupling that …

Number of citations: 2

urresearch.rochester.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2716844.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)

![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)